molecular formula C22H16ClN3O3 B11549565 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11549565
M. Wt: 405.8 g/mol
InChI Key: LEZQFWCSMDLLBE-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated nitrophenyl group and a dimethylbenzoxazolyl phenyl group connected through a methanimine linkage. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of a chlorinated phenyl compound to introduce the nitro group. This is followed by the formation of the benzoxazole ring through a cyclization reaction involving a suitable precursor. The final step involves the condensation of the nitrophenyl and benzoxazolyl phenyl groups via a methanimine linkage under controlled conditions, such as the presence of a base and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a benzoxazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C22H16ClN3O3/c1-13-9-19-21(10-14(13)2)29-22(25-19)16-4-6-17(7-5-16)24-12-15-3-8-18(23)20(11-15)26(27)28/h3-12H,1-2H3

InChI Key

LEZQFWCSMDLLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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